molecular formula C12H14ClF2N3 B12228661 benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine

benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine

Cat. No.: B12228661
M. Wt: 273.71 g/mol
InChI Key: NODJKUGUBOAXKD-UHFFFAOYSA-N
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Description

Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group

Chemical Reactions Analysis

Types of Reactions

Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amines, and substituted benzylamine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Benzyl{[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine
  • Benzyl{[1-(fluoromethyl)-1H-pyrazol-5-yl]methyl}amine
  • Benzyl{[1-(methyl)-1H-pyrazol-5-yl]methyl}amine

Uniqueness

Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its mono- or trifluoromethyl counterparts .

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c13-12(14)17-11(6-7-16-17)9-15-8-10-4-2-1-3-5-10;/h1-7,12,15H,8-9H2;1H

InChI Key

NODJKUGUBOAXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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